N,N'-dibenzyl-N,N'-dimethylbutanediamide
Description
N,N'-Dibenzyl-N,N'-dimethylbutanediamide (C₁₈H₂₀N₂O₂) is a diamide derivative featuring a butanediamide backbone substituted with benzyl and methyl groups at both terminal nitrogen atoms. Its molecular weight is 296.37 g/mol, with an elemental composition of C (72.95%), H (6.80%), N (9.45%), and O (10.80%) .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N//'-dibenzyl-N,N//'-dimethylbutanediamide |
InChI |
InChI=1S/C20H24N2O2/c1-21(15-17-9-5-3-6-10-17)19(23)13-14-20(24)22(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
DSBYFNQKPSIWLX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC(=O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N,N'-(Butane-1,4-diyl)dibenzamide (C₁₈H₂₀N₂O₂)
- Structure : Shares the butanediamide core but lacks methyl groups; instead, hydrogen atoms occupy the nitrogen positions.
- Properties: Higher oxygen content (10.80% vs. 10.80% in the target compound) but lower nitrogen content (9.45% vs. 9.45%) . Applications: Likely used as a precursor in polymer chemistry or metal-organic frameworks (MOFs) due to unhindered amide groups.
2.2. N,N-Dibenzyl-N'-(4-tert-Butylphenyl)butanediamide
- Structure : Features a bulky tert-butylphenyl substituent on one nitrogen, replacing a benzyl group.
- Steric effects from tert-butyl may hinder crystallization or coordination with metal ions compared to the dimethyl variant . Applications: Potential use in asymmetric catalysis or as a chiral ligand, leveraging the tert-butyl group’s stereoelectronic effects.
2.3. N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
- Structure : Pentanediamide backbone with tetrabutyl substitution.
- Properties: Higher molecular weight (354.58 g/mol) and lipophilicity due to long alkyl chains. Reduced polarity compared to the target compound, favoring solubility in non-polar solvents . Applications: Likely utilized as a phase-transfer catalyst or in extraction processes due to its amphiphilic nature.
2.4. N,N'-Dibenzyl-N,N'-Dimethylethylenediamine (C₁₈H₂₄N₂)
- Properties :
Structural and Functional Analysis
| Parameter | N,N'-Dibenzyl-N,N'-Dimethylbutanediamide | N,N'-(Butane-1,4-diyl)dibenzamide | N,N,N',N'-Tetrabutylpentanediamide |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂ | C₁₈H₂₀N₂O₂ | C₂₁H₄₂N₂O₂ |
| Molecular Weight (g/mol) | 296.37 | 296.37 | 354.58 |
| Substituents | Benzyl, methyl | Benzyl, hydrogen | Butyl |
| Key Interactions | N–H···O hydrogen bonds, π-π stacking | N–H···O hydrogen bonds | Van der Waals interactions |
| Polarity | Moderate (amide bonds) | High (amide bonds) | Low (alkyl chains) |
| Applications | Coordination chemistry, intermediates | MOFs, polymer precursors | Phase-transfer catalysis |
Research Findings and Insights
- Crystallography : The target compound’s benzyl groups facilitate π-π interactions, while methyl groups introduce torsional strain, as observed in related phosphoric triamides .
- Reactivity : Dimethyl substitution reduces nucleophilicity compared to ethylenediamine derivatives (e.g., N,N'-dibenzyl-N,N'-dimethylethylenediamine), making it less reactive in metal coordination but more stable under acidic conditions .
- Synthetic Routes : Similar to , the compound can be synthesized via alkylation of butanediamine with benzyl and methyl halides, followed by purification via column chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
